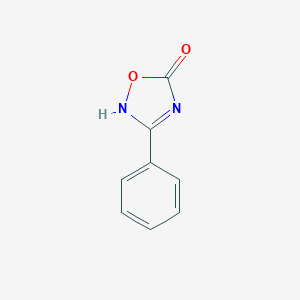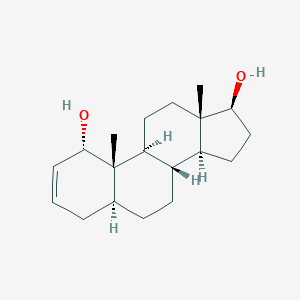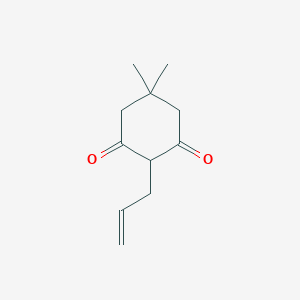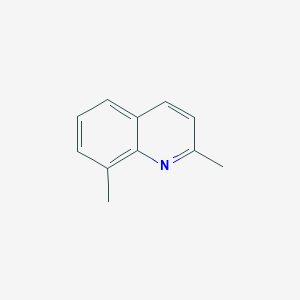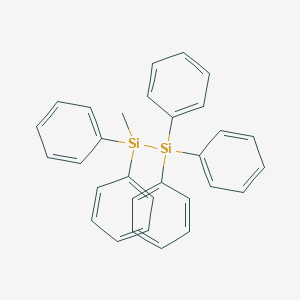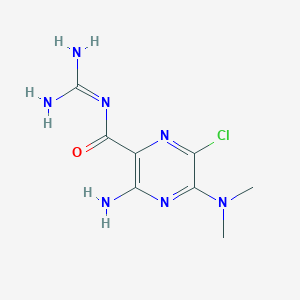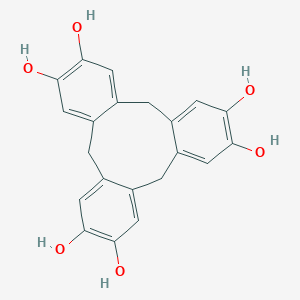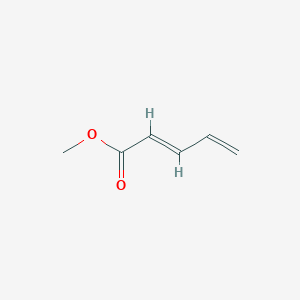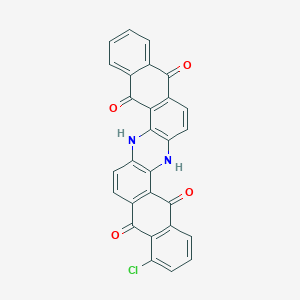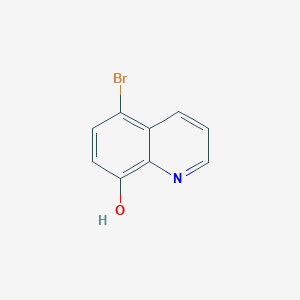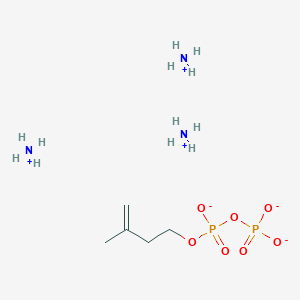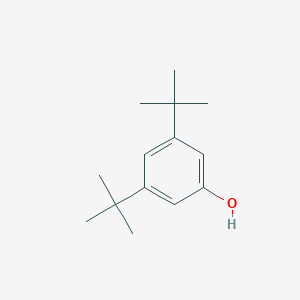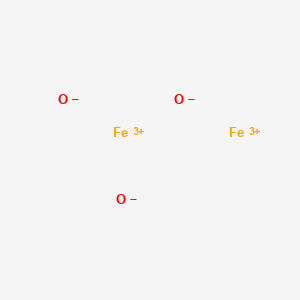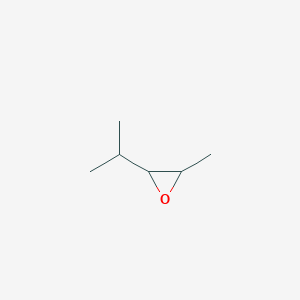
Oxirane, 2-methyl-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.
生化和生理效应
Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.
实验室实验的优点和局限性
Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.
合成方法
Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.
科学研究应用
Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.
属性
CAS 编号 |
1192-31-0 |
|---|---|
产品名称 |
Oxirane, 2-methyl-3-(1-methylethyl)- |
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC 名称 |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
InChI 键 |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
规范 SMILES |
CC1C(O1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



